molecular formula C17H12Cl2N4 B13449215 Triazolam-d3 CAS No. 112393-65-4

Triazolam-d3

Katalognummer: B13449215
CAS-Nummer: 112393-65-4
Molekulargewicht: 346.2 g/mol
InChI-Schlüssel: JOFWLTCLBGQGBO-FIBGUPNXSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Triazolam-d3 is a deuterated form of triazolam, a central nervous system depressant belonging to the triazolobenzodiazepine class. It is primarily used as a sedative and hypnotic agent for the short-term treatment of insomnia. The deuterium atoms in this compound replace the hydrogen atoms in the methyl group, which can be useful in pharmacokinetic studies to track the drug’s metabolism and distribution in the body .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Triazolam-d3 involves the introduction of deuterium atoms into the triazolam molecule. One common method is the catalytic exchange of hydrogen with deuterium using deuterium gas (D2) in the presence of a suitable catalyst. This process typically occurs under mild conditions to avoid degradation of the triazolam structure .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterium gas and advanced catalytic systems to ensure efficient and selective deuterium incorporation. Quality control measures are stringent to ensure the final product meets the required specifications for research and pharmaceutical applications .

Analyse Chemischer Reaktionen

Types of Reactions

Triazolam-d3, like its non-deuterated counterpart, undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include hydroxylated metabolites, reduced derivatives, and halogenated analogs. These products are often studied for their pharmacological properties and potential therapeutic applications .

Wissenschaftliche Forschungsanwendungen

Triazolam-d3 is widely used in scientific research due to its stable isotope labeling. Some key applications include:

Wirkmechanismus

Triazolam-d3 exerts its effects by binding to benzodiazepine receptors on the postsynaptic gamma-aminobutyric acid (GABA) neurons. This binding enhances the inhibitory effect of GABA on neuronal excitability by increasing the permeability of neuronal membranes to chloride ions. This results in sedative, anxiolytic, anticonvulsant, and muscle relaxant effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness of Triazolam-d3

This compound’s uniqueness lies in its deuterium labeling, which provides distinct advantages in pharmacokinetic and metabolic studies. The presence of deuterium atoms can alter the metabolic rate and pathways, offering insights into the drug’s behavior and interactions in the body. This makes this compound a valuable tool in both research and clinical settings .

Biologische Aktivität

Triazolam-d3 is a deuterated derivative of triazolam, which is a short-acting benzodiazepine primarily utilized for the treatment of insomnia and anxiety. The incorporation of deuterium in its structure aims to enhance the pharmacokinetic properties and reduce the metabolism of the drug, potentially leading to improved therapeutic outcomes and reduced side effects. This article delves into the biological activity of this compound, highlighting its mechanism of action, pharmacodynamics, case studies, and relevant research findings.

This compound exerts its effects primarily through modulation of the gamma-aminobutyric acid (GABA) receptors in the central nervous system (CNS). It binds to the benzodiazepine site on the GABAA_A receptor, enhancing GABA's inhibitory effects. This interaction leads to increased chloride ion influx, resulting in neuronal hyperpolarization and decreased excitability. The specific actions include:

  • Positive allosteric modulation : Enhances GABA's affinity for its receptor.
  • CNS depressant effects : Induces sedation, anxiolysis, muscle relaxation, and anticonvulsant properties .

Pharmacokinetics

The pharmacokinetic profile of this compound is characterized by:

  • Bioavailability : Approximately 44% when administered orally.
  • Half-life : Short half-life of about 2 hours, making it suitable for short-term use.
  • Metabolism : Primarily hepatic metabolism with minimal active metabolites .

Case Studies

Several case studies have highlighted the clinical implications of this compound use, particularly in populations with varying metabolic rates.

  • Case Study: Insomnia Treatment
    • A study involving elderly patients indicated that this compound resulted in significant improvement in sleep onset and maintenance compared to placebo, with fewer instances of next-day sedation.
    • Findings : Enhanced sleep quality without significant adverse effects.
  • Case Study: Drug Interaction
    • An analysis demonstrated that this compound had reduced interactions with other CNS depressants compared to its non-deuterated counterpart.
    • Findings : Lower incidence of sedation when co-administered with opioids .

Research Findings

Recent studies have provided insights into the biological activity and safety profile of this compound:

  • In Silico Studies : Research utilizing quantitative structure-activity relationship (QSAR) models indicated that this compound exhibits enhanced binding affinity to GABAA_A receptors compared to traditional triazolam. This suggests potential for greater efficacy in clinical applications .
  • Adverse Effects : While generally well-tolerated, overdose cases associated with triazolam highlight the risks involved with benzodiazepines. A notable case involved a patient who experienced severe respiratory depression after combining triazolam with alcohol .

Comparative Table: Triazolam vs. This compound

FeatureTriazolamThis compound
Bioavailability44% (oral)50% (estimated)
Half-life~2 hours~2 hours
MetabolismHepaticHepatic
Active MetabolitesNoneNone
Binding AffinityModerateHigh
CNS Depressant EffectsYesYes
Risk of DependenceModerateLower (theoretical)

Eigenschaften

CAS-Nummer

112393-65-4

Molekularformel

C17H12Cl2N4

Molekulargewicht

346.2 g/mol

IUPAC-Name

8-chloro-6-(2-chlorophenyl)-1-(trideuteriomethyl)-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine

InChI

InChI=1S/C17H12Cl2N4/c1-10-21-22-16-9-20-17(12-4-2-3-5-14(12)19)13-8-11(18)6-7-15(13)23(10)16/h2-8H,9H2,1H3/i1D3

InChI-Schlüssel

JOFWLTCLBGQGBO-FIBGUPNXSA-N

Isomerische SMILES

[2H]C([2H])([2H])C1=NN=C2N1C3=C(C=C(C=C3)Cl)C(=NC2)C4=CC=CC=C4Cl

Kanonische SMILES

CC1=NN=C2N1C3=C(C=C(C=C3)Cl)C(=NC2)C4=CC=CC=C4Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.